molecular formula C7H10O3S B1296676 Ethyl 4-oxotetrahydrothiophene-3-carboxylate CAS No. 78647-31-1

Ethyl 4-oxotetrahydrothiophene-3-carboxylate

Cat. No.: B1296676
CAS No.: 78647-31-1
M. Wt: 174.22 g/mol
InChI Key: FHZHUDGRHVZVTF-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a sulfur-containing heterocyclic compound with the molecular formula C7H10O3S. It is a derivative of tetrahydrothiophene, featuring an ethyl ester group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxotetrahydrothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxotetrahydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester functional groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxotetrahydrothiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-oxotetrahydrothiophene-2-carboxylate: Similar structure but with the carboxylate group at the 2-position instead of the 3-position.

    Ethyl 4-oxotetrahydrothiophene-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The combination of the ketone and ester groups, along with the sulfur-containing thiophene ring, makes this compound particularly versatile in various applications .

Properties

IUPAC Name

ethyl 4-oxothiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZHUDGRHVZVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309744
Record name Ethyl 4-oxotetrahydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78647-31-1
Record name 78647-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215273
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxotetrahydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxothiolane-3-carboxylate
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Synthesis routes and methods

Procedure details

20 parts by weight of methyl 3-keto-1,5-dihydrothiophene-4-carboxylate, 57.8 parts by weight of ethanol and 1 part by weight of p-toluenesulfonic acid are refluxed for 50 hours, and the mixture is then distilled. 17.1 parts by weight of ethyl 3-keto-1,5-dihydrothiophene-4-carboxylate of melting point 106°-109° C./1.3 mbar are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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